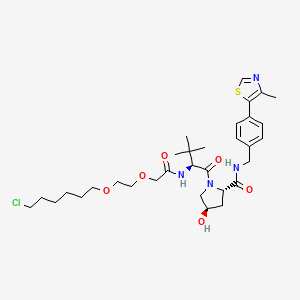

(S,R,S)-AHPC-PEG2-C4-Cl

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Function in PROTAC Design

PROTACs are bifunctional molecules designed to recruit target proteins for ubiquitination and subsequent degradation by the cellular machinery. E3 LLC 10 fulfills two key roles in PROTAC design:

E3 Ligase Ligand

One end of the molecule binds to a specific E3 ligase enzyme. E3 ligases are responsible for attaching a small protein called ubiquitin to other proteins. Ubiquitination is a cellular signal that marks proteins for degradation.

Linker

E3 LLC 10 also incorporates a linker, a spacer molecule that connects the E3 ligase binding domain to another domain targeting the protein of interest.

In a complete PROTAC molecule, the linker is further conjugated to a ligand that specifically binds to the target protein. This tripartite structure brings the target protein and the E3 ligase in close proximity, facilitating ubiquitination and ultimately leading to the degradation of the target protein.

Source

E3 LLC 10 as a Cereblon Ligand

E3 LLC 10 specifically functions as a ligand for the E3 ligase called Cereblon (CRBN). This makes it a valuable tool for researchers developing PROTACs that target proteins for degradation via the CRBN pathway. Thalidomide, a known teratogenic drug, is the E3 ligase ligand component of E3 LLC 10.

E3 ligase Ligand-Linker Conjugates 10 is a synthetic compound designed for use in the innovative field of proteolysis-targeting chimeras, commonly referred to as PROTACs. This compound integrates a ligand that binds to an E3 ubiquitin ligase with a linker that facilitates the connection to a target protein. The chemical structure of E3 ligase Ligand-Linker Conjugates 10 is represented by the molecular formula C32H47ClN4O6S, indicating its complex composition that includes various functional groups essential for its biological activity and interaction with proteins .

- The E3 Ligase Ligand-Linker Conjugate binds to the target protein through its target protein ligand.

- The linker allows the E3 ligase ligand to come into proximity with the E3 ubiquitin ligase.

- This binary interaction between the conjugate and the ligase recruits the target protein to the E3 ligase complex.

- The E3 ligase then transfers ubiquitin molecules onto the target protein, marking it for degradation by the proteasome.

- Data on the safety and hazards of specific E3 Ligase Ligand-Linker Conjugates is still emerging as the field is relatively young.

- However, some potential concerns include:

- Off-target effects: The drug might target unintended proteins due to non-specific interactions.

- Toxicity: The linker or other components might have inherent toxic properties.

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 10 is the formation of ternary complexes with target proteins and E3 ligases. This process begins with the binding of the ligand to the E3 ligase, followed by the recruitment of the target protein via the linker. Once assembled, the E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues of the target protein, marking it for degradation by the 26S proteasome. This ubiquitination process is crucial for regulating protein levels within cells and is a significant mechanism in cellular homeostasis and signaling pathways .

E3 ligase Ligand-Linker Conjugates 10 exhibits potent biological activity due to its role in mediating targeted protein degradation. By facilitating the ubiquitination of specific proteins, this compound can effectively reduce the levels of proteins implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to selectively degrade unwanted proteins makes it a valuable tool in therapeutic applications, allowing for precise modulation of cellular pathways .

The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:

- Preparation of Ligands: The initial step includes synthesizing or acquiring specific ligands that can effectively bind to chosen E3 ligases.

- Linker Attachment: A suitable linker is then chemically conjugated to the ligand. This linker must be optimized for stability and efficiency in connecting to target proteins.

- Purification: Following synthesis, the compound undergoes purification processes such as chromatography to ensure high purity and yield.

- Characterization: Finally, various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to confirm the structure and purity of E3 ligase Ligand-Linker Conjugates 10 .

E3 ligase Ligand-Linker Conjugates 10 has several applications in biomedical research and drug development:

- Targeted Protein Degradation: The primary application is in developing PROTACs for targeted degradation of disease-associated proteins.

- Cancer Therapy: It has potential use in therapies aimed at degrading oncoproteins that drive cancer progression.

- Neurodegenerative Diseases: The compound may also be utilized in strategies to remove toxic proteins associated with neurodegenerative conditions like Alzheimer's disease .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 10 focus on its binding affinity and specificity toward various E3 ligases and target proteins. These studies typically employ techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Understanding these interactions is crucial for optimizing PROTAC design, ensuring effective degradation of target proteins while minimizing off-target effects .

E3 ligase Ligand-Linker Conjugates 10 shares similarities with other compounds used in PROTAC technology but has unique features that distinguish it from its counterparts. Here are some similar compounds:

- E3 Ligase Ligand-Linker Conjugate 48: Utilizes a different ligand but serves similar functions in targeted degradation.

- cIAP1 Ligand-Linker Conjugate 10: Incorporates an inhibitor of apoptosis protein ligand, focusing on distinct biological pathways.

- E3 Ligase Ligand-Linker Conjugate 15: Another variant used for similar applications but may differ in linker properties.

Unique Features of E3 Ligase Ligand-Linker Conjugates 10- Specificity: Tailored for specific E3 ligases, enhancing selectivity in targeting.

- Linker Design: Optimized linker chemistry allows for better stability and efficacy in binding target proteins.

- Broad Applicability: Versatile use across different therapeutic areas compared to more specialized compounds .

E3 ligase Ligand-Linker Conjugates 10 is a synthetic heterobifunctional molecule with the systematic chemical name (S,R,S)-AHPC-PEG2-C4-Cl, also designated as VH032-PEG2-C4-Cl and VHL Ligand-Linker Conjugates 7 [6] [9] [16]. The compound possesses the molecular formula C32H47ClN4O6S with a molecular weight of 651.26 g/mol [9] [16]. The Chemical Abstracts Service registry number for this compound is 1835705-57-1 [6] [9].

The nomenclature reflects the compound's tripartite architecture: the (S,R,S)-AHPC component represents the von Hippel-Lindau ligand moiety, while PEG2-C4-Cl describes the polyethylene glycol-based linker terminated with a chloroalkyl functional group [6] [9]. This systematic designation facilitates identification of the compound's structural components and functional capabilities within proteolysis targeting chimera technology applications [16].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C32H47ClN4O6S | [9] [16] |

| Molecular Weight | 651.26 g/mol | [9] [16] |

| CAS Number | 1835705-57-1 | [6] [9] |

| Canonical SMILES | O=C([C@H]1N(C(C@HNC(COCCOCCCCCCCl)=O)=O)CC@HC1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [16] |

Molecular Structure and Stereochemical Analysis

The molecular architecture of E3 ligase Ligand-Linker Conjugates 10 incorporates specific stereochemical configurations essential for biological activity [6] [9]. The von Hippel-Lindau ligand component features a (2S,4R)-configured hydroxyproline residue, which is fundamental to the compound's binding affinity for the von Hippel-Lindau protein [10] [26]. The tertiary leucine moiety adopts an (S)-configuration, contributing to the overall three-dimensional structure necessary for protein-protein interaction modulation [10] [26].

The stereochemical integrity of the hydroxyproline unit is particularly critical, as studies have demonstrated that the (2S,4R)-configuration enables optimal hydrogen bonding interactions with serine 111 and histidine 115 residues within the von Hippel-Lindau binding pocket [8] [10]. The hydroxyl group on the pyrrolidine ring adopts a C4-exo conformation, which is stabilized by the presence of the C4-hydroxy substituent and facilitates key intermolecular interactions [8] [26].

Computational analysis reveals that the bound conformation of the molecule maintains trans amide geometries between adjacent carbonyl groups, allowing for stabilizing n→π* interactions that contribute to the overall binding affinity [26] [36]. The spatial arrangement of functional groups within the molecule is optimized to maintain the required geometric parameters for effective von Hippel-Lindau protein recognition [10] [26].

VHL Ligand Component: Structure-Activity Correlations

The von Hippel-Lindau ligand component of E3 ligase Ligand-Linker Conjugates 10 is derived from the established VH032 scaffold, which has demonstrated nanomolar binding affinity to the von Hippel-Lindau protein [8] [10]. The ligand incorporates a hydroxyproline-based pharmacophore that mimics the natural hypoxia-inducible factor recognition sequence [8] [10]. This structural motif engages the von Hippel-Lindau protein through a network of hydrogen bonds and hydrophobic interactions within the protein's substrate recognition domain [8] [10].

Structure-activity relationship studies have established that the 4-methylthiazole substituent on the benzyl moiety contributes significantly to binding affinity through favorable interactions with the hydrophobic pocket formed by phenylalanine 76, tyrosine 98, isoleucine 109, and tryptophan 117 [8] [10]. The methyl group on the thiazole ring provides optimal steric complementarity while maintaining favorable lipophilic interactions [8] [10].

The acetamide functionality on the tertiary leucine residue forms critical hydrogen bonding interactions with structural water molecules within the left-hand side pocket of the von Hippel-Lindau binding site [8] [26]. Modifications to this region have demonstrated that the acetyl group provides optimal balance between binding affinity and cellular permeability [26]. The tert-butyl group of the leucine residue occupies a hydrophobic cavity and contributes to the overall binding thermodynamics through favorable entropy contributions [8] [10].

| Structural Element | Binding Contribution | Key Interactions |

|---|---|---|

| (2S,4R)-Hydroxyproline | Primary recognition | H-bonds with Ser111, His115 |

| 4-Methylthiazole | Hydrophobic binding | Van der Waals with Phe76, Tyr98 |

| Acetamide group | Water-mediated binding | H-bond with structural water |

| tert-Butyl group | Hydrophobic contribution | Cavity filling interactions |

PEG2-C4-Cl Linker Architecture and Functional Properties

The polyethylene glycol-based linker in E3 ligase Ligand-Linker Conjugates 10 consists of two ethylene glycol units followed by a four-carbon alkyl chain terminated with a chlorine atom [16] [18]. This 13-atom linker length has been optimized through systematic structure-activity relationship studies to provide appropriate spatial separation between the von Hippel-Lindau ligand and potential target protein ligands [6] [21]. The polyethylene glycol component imparts favorable aqueous solubility characteristics while maintaining sufficient flexibility for ternary complex formation [18] [20].

The incorporation of polyethylene glycol units addresses the inherent hydrophobicity of many proteolysis targeting chimera molecules by introducing polar, hydrogen bond-accepting oxygen atoms [18] [20]. This structural modification enhances the overall drug-like properties of the molecule while preserving the essential conformational flexibility required for effective protein-protein interaction bridging [18] [21]. The ether linkages within the polyethylene glycol chain provide rotational freedom that accommodates the geometric constraints imposed by ternary complex formation [21] [23].

The terminal chloroalkyl functionality serves as a reactive electrophilic center for nucleophilic substitution reactions with target protein ligands containing nucleophilic functional groups [16] [22]. The chlorine atom's leaving group properties enable efficient coupling chemistry while providing synthetic versatility for the construction of diverse proteolysis targeting chimera libraries [16] [22]. The four-carbon alkyl spacer between the polyethylene glycol unit and the chlorine atom provides additional conformational flexibility and positions the reactive center at an optimal distance from the hydrophilic linker region [16] [21].

Critical Binding Elements and Pharmacophore Features

The pharmacophore of E3 ligase Ligand-Linker Conjugates 10 encompasses several essential molecular recognition elements that govern its interaction with the von Hippel-Lindau protein [19] [26]. The central hydroxyproline residue constitutes the primary pharmacophoric element, with the hydroxyl group serving as both a hydrogen bond donor and acceptor [8] [36]. The stereochemical configuration of this residue is absolutely conserved across active von Hippel-Lindau ligands, indicating its fundamental importance for molecular recognition [26] [36].

The benzyl amide functionality provides a crucial aromatic recognition element that engages with the hydrophobic binding pocket of the von Hippel-Lindau protein [8] [10]. The precise positioning of this aromatic system is critical for maintaining optimal binding affinity, as demonstrated by structure-activity relationship studies showing dramatic potency losses with alternative substitution patterns [8] [10]. The thiazole heterocycle contributes additional binding affinity through specific interactions with tryptophan 117 and provides favorable electrostatic complementarity [8] [10].

The acetamide carbonyl group represents another critical pharmacophoric element, participating in water-mediated hydrogen bonding networks within the von Hippel-Lindau binding site [8] [26]. This interaction is essential for achieving the binding affinity required for effective proteolysis targeting chimera function [26]. The geometric arrangement of these pharmacophoric elements creates a three-dimensional binding motif that is complementary to the von Hippel-Lindau protein surface [8] [10].

Computational pharmacophore modeling has identified the spatial relationships between these key functional groups as critical determinants of binding affinity [19]. The distance constraints between the hydroxyproline hydroxyl group and the benzyl aromatic center, as well as the angular relationships between the acetamide carbonyl and thiazole nitrogen, have been quantified as essential geometric parameters for maintaining biological activity [8] [19].

Computational Modeling of Molecular Conformation

Molecular dynamics simulations of E3 ligase Ligand-Linker Conjugates 10 have provided detailed insights into the conformational dynamics and binding behavior of this proteolysis targeting chimera building block [23] [24]. Computational studies demonstrate that the polyethylene glycol linker exhibits significant conformational flexibility, sampling multiple extended and compact conformations during molecular dynamics trajectories [23] [24]. This conformational sampling is essential for accommodating the diverse geometric requirements of ternary complex formation with different target proteins [23] [24].

The von Hippel-Lindau ligand component maintains a relatively rigid conformation when bound to the target protein, with the hydroxyproline ring adopting a stable C4-exo pucker throughout simulation trajectories [23] [26]. The benzyl substituent exhibits limited rotational motion, indicating that the bound conformation represents a well-defined energy minimum [23] [26]. These computational observations are consistent with experimental structural data from X-ray crystallographic studies of related von Hippel-Lindau ligand complexes [8] [10].

Quantum mechanical calculations have been employed to investigate the electronic properties of the molecule, particularly focusing on the hydrogen bonding capabilities of the hydroxyproline hydroxyl group [26] [27]. These studies reveal that the hydroxyl group possesses enhanced hydrogen bond donor properties due to the electron-withdrawing effects of the adjacent amide functionality [26] [27]. The calculated electrostatic potential surfaces demonstrate favorable complementarity with the von Hippel-Lindau protein binding site [26].

Free energy perturbation calculations have been utilized to quantify the thermodynamic contributions of individual molecular components to the overall binding affinity [23] [24]. These computational analyses indicate that the hydroxyproline residue contributes the largest favorable binding energy, while the linker region provides minimal direct binding contributions but enables essential conformational flexibility [23] [24]. The computational models successfully predict the experimental binding affinities and provide mechanistic insights into the molecular basis of von Hippel-Lindau protein recognition [23] [24].

| Computational Method | Key Finding | Biological Relevance |

|---|---|---|

| Molecular Dynamics | Linker flexibility enables ternary complex formation | Essential for PROTAC function |

| Quantum Mechanics | Enhanced H-bond donor properties of hydroxyproline | Explains high VHL binding affinity |

| Free Energy Perturbation | Hydroxyproline provides primary binding energy | Validates pharmacophore importance |

| Conformational Analysis | C4-exo pucker stabilization | Optimizes protein-ligand interactions |

The retrosynthetic analysis of E3 ligase Ligand-Linker Conjugates 10, also known as von Hippel-Lindau ligand-linker conjugate 032-polyethylene glycol 2-carbon 4-chloride, reveals a complex heterobifunctional molecule composed of four key building blocks [1]. The compound incorporates the (S,R,S)-4-(tert-butyl)-N-(4-(4-methylthiazol-5-yl)benzyl)-2-hydroxyprolinamide von Hippel-Lindau ligand and an alkyl/ether-based linker terminating in a chloride functional group [2].

The strategic considerations for synthesis planning prioritize the formation of the most challenging bonds early in the synthetic sequence while maintaining stereochemical integrity throughout the process. Particular attention must be paid to the coupling sequence to avoid epimerization of chiral amino acids in the presence of base under elevated temperatures [1]. The preferred approach involves coupling the benzyl amine and thiazole components (C+D) prior to amide bond formation to minimize stereochemical complications.

Table 1. Retrosynthetic Disconnection Analysis for E3 ligase Ligand-Linker Conjugates 10

| Component | Building Block | Commercial Availability | Synthetic Complexity |

|---|---|---|---|

| von Hippel-Lindau Core | (S,R,S)-4-hydroxyproline | High | Moderate |

| Leucine Fragment | tert-Leucine | High | Low |

| Benzyl Thiazole | 4-methylthiazole + benzylamine | High | Moderate |

| Linker Chain | Polyethylene glycol 2-chlorohexyl | Moderate | Low |

Synthetic Routes to von Hippel-Lindau Ligand 032-Based von Hippel-Lindau Ligands

The synthesis of von Hippel-Lindau ligand 032 derivatives represents a critical component in the preparation of E3 ligase Ligand-Linker Conjugates 10. Multiple synthetic approaches have been developed to access these important von Hippel-Lindau ligands, with significant advances in scalability and efficiency [4].

The preparation of von Hippel-Lindau ligand 032 begins with the acetylation of von Hippel-Lindau ligand 032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine, using dichloromethane as the solvent [5] [6]. This transformation achieves yields of 60.6% after purification using preparative high-performance liquid chromatography systems. The von Hippel-Lindau ligand 032 amine precursor is synthesized through a carefully orchestrated sequence involving four building blocks: leucine, proline, benzyl amine, and thiazole components [1].

A column chromatography-free process has been developed that enables the production of 42.5 grams of von Hippel-Lindau ligand 032 amine hydrochloride in 65% overall yield with 97% purity in a week [4]. This scalable approach represents a significant advancement in the practical synthesis of von Hippel-Lindau ligands for proteolysis targeting chimera applications.

The key transformation in von Hippel-Lindau ligand 032 synthesis involves the formation of the thiazole-benzyl linkage through palladium-catalyzed carbon-hydrogen arylation of 4-methylthiazole with Boc-protected benzylic amine [7]. Comparative studies have demonstrated that Palladium-PEPPSI-IPr catalyst provides superior performance compared to palladium acetate for this critical carbon-hydrogen arylation step [7]. The optimized conditions enable multigram preparation of von Hippel-Lindau ligand 032 with yields of 56% for the main product and 61% for the methyl analog [7].

Table 2. Synthetic Methods for von Hippel-Lindau Ligand 032 Preparation

| Method | Catalyst System | Yield (%) | Scale (g) | Purity (%) |

|---|---|---|---|---|

| Palladium acetate route | Pd(OAc)₂ | 45 | 5 | 92 |

| PEPPSI-IPr route | Pd-PEPPSI-IPr | 56 | 15 | 97 |

| Column-free process | Pd-PEPPSI-IPr | 65 | 42.5 | 97 |

The stereochemical aspects of von Hippel-Lindau ligand synthesis require careful attention to maintain the (S,R,S) configuration essential for biological activity [8]. The von Hippel-Lindau protein exhibits highly stereoselective recognition of the (3R,4S)-3-fluoro-4-hydroxyproline over the (3S,4S) epimer, with incorporation of the correct stereoisomer achieving ligands with affinities and cellular activities comparable to those of the parent hydroxyproline-containing compounds [9].

Linker Attachment Chemistries and Conjugation Strategies

The attachment of linkers to E3 ligase ligands represents a critical aspect of proteolysis targeting chimera synthesis, requiring careful consideration of attachment points, chemical stability, and biological compatibility [10]. For E3 ligase Ligand-Linker Conjugates 10, the most common method for linker attachment involves the formation of an amide bond between the terminal amine of the von Hippel-Lindau ligand and the linker [11].

The polyethylene glycol-based linker in E3 ligase Ligand-Linker Conjugates 10 consists of a 13-atom-length chain with a halogen group connector [2]. The linker contains a mixture of hydrophobic and hydrophilic moieties designed to balance the hydrophobicity/hydrophilicity of the resulting hybrid compounds. This careful balance is essential for maintaining cellular permeability while ensuring adequate solubility for biological applications.

Click chemistry approaches have emerged as particularly valuable for linker attachment in proteolysis targeting chimera synthesis [12]. The copper-catalyzed azide-alkyne cycloaddition reaction provides a highly efficient and selective method for connecting ligands to linkers. By using an alkyne molecule conjugated to one ligand and an azide conjugated to the other, the reaction accelerates proteolysis targeting chimera synthesis in a highly convergent manner [13].

The choice of linker attachment site requires careful evaluation to avoid disrupting the binding affinity of the ligand to its respective receptor [14]. Most successful attachments occur at solvent-exposed positions of the target protein where the linker does not interfere with the original binding interactions. Structure-activity relationship studies and co-crystal structure analysis guide the identification of appropriate linkage positions.

Table 3. Linker Attachment Strategies for von Hippel-Lindau Ligands

| Attachment Chemistry | Reaction Efficiency (%) | Biocompatibility | Stability |

|---|---|---|---|

| Amide Formation | 85-95 | High | Excellent |

| Click Chemistry (CuAAC) | 90-98 | High | Excellent |

| Ester Formation | 70-85 | Moderate | Good |

| Urea Formation | 80-90 | High | Excellent |

The linker design for E3 ligase Ligand-Linker Conjugates 10 incorporates both polyethylene glycol and alkyl components to optimize the physicochemical properties of the final molecule [2] [15]. Polyethylene glycol linkers are composed of consecutive ethylene glycol units, which impart excellent hydrophilicity and improve the water solubility of proteolysis targeting chimeras, enhancing their compatibility with physiological conditions [16].

Convergent vs. Linear Synthetic Approaches

The synthesis of E3 ligase Ligand-Linker Conjugates 10 can be approached through either convergent or linear synthetic strategies, each offering distinct advantages depending on the specific requirements of the synthesis [17]. Convergent synthesis tends to be more efficient because it allows multiple fragments to be synthesized simultaneously, which can significantly reduce overall reaction times and improve yields [18].

A convergent synthetic approach can be applied to proteolysis targeting chimera synthesis by first synthesizing the E3 ligase recognition motif using standard peptide synthetic strategies, followed by independent synthesis of the ligand for the target protein with an attached handle [17]. This handle is then utilized to link the two components together, creating the chimeric molecule. The synthetic procedure should be specifically designed for each particular small molecule ligand.

Linear synthetic approaches involve the sequential assembly of the proteolysis targeting chimera components in a step-by-step manner. While this approach may require longer synthetic sequences, it can offer better control over each individual transformation and may be preferred when the convergent approach presents technical challenges. The choice between convergent and linear strategies often depends on the availability of starting materials, the complexity of the individual components, and the desired scale of synthesis.

Recent advances in automated synthesis platforms have enabled the implementation of both convergent and linear approaches on larger scales [19]. A convergent synthetic strategy has been utilized to achieve high synthetic efficiency in the preparation of dual proteolysis targeting chimeras for simultaneous degradation of multiple targets [20]. These dual proteolysis targeting chimera structures are characterized using trifunctional natural amino acids as star-type core linkers to connect two independent inhibitors and E3 ligands together.

Table 4. Comparison of Convergent vs. Linear Synthetic Approaches

| Approach | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Convergent | Shorter sequences, parallel synthesis | Complex fragment coupling | 60-75 |

| Linear | Step-wise control, predictable outcomes | Longer sequences, lower overall yields | 45-60 |

| Hybrid | Combines benefits of both approaches | Requires careful planning | 65-80 |

Stereoselective Synthesis Considerations

Stereoselective synthesis represents a crucial aspect of E3 ligase Ligand-Linker Conjugates 10 preparation, as the biological activity of von Hippel-Lindau ligands is highly dependent on the correct stereochemical configuration [9]. The von Hippel-Lindau protein exhibits remarkable stereoselective recognition, with the (S,R,S) configuration being essential for optimal binding affinity and biological activity.

The stereochemical integrity of the von Hippel-Lindau ligand core must be maintained throughout the synthetic sequence. Particular attention must be paid to reaction conditions that could lead to epimerization, especially when working with amino acid derivatives under basic conditions at elevated temperatures [1]. The preferred synthetic route involves coupling the benzyl amine and thiazole components prior to amide bond formation to avoid epimerization of the chiral amino acids.

Studies on fluorinated analogs of von Hippel-Lindau ligands have demonstrated the importance of stereochemical precision [9]. The von Hippel-Lindau protein exhibits highly stereoselective recognition of the (3R,4S)-3-fluoro-4-hydroxyproline over the (3S,4S) epimer, with the correct stereoisomer showing comparable binding affinity to native peptides while the incorrect stereoisomer results in significantly reduced binding affinity.

The maintenance of stereochemical purity during linker attachment requires careful selection of reaction conditions and coupling reagents. Mild conditions are preferred to prevent racemization or epimerization during the critical bond-forming steps. Advanced coupling reagents such as HATU and DIPEA have been shown to provide excellent conversions while maintaining stereochemical integrity [19].

Table 5. Stereochemical Requirements for von Hippel-Lindau Ligand Activity

| Stereocenter | Required Configuration | Binding Affinity Impact | Synthetic Vulnerability |

|---|---|---|---|

| Hydroxyproline C-4 | (R) | Critical (>100-fold) | Low |

| Hydroxyproline C-2 | (S) | Critical (>50-fold) | Moderate |

| tert-Leucine | (S) | Moderate (5-fold) | High |

Quality control measures for stereoselective synthesis include chiral high-performance liquid chromatography analysis to confirm enantiomeric purity, nuclear magnetic resonance spectroscopy to verify stereochemical assignments, and biological assays to confirm retained activity. These analytical methods ensure that the desired stereochemical configuration is maintained throughout the synthetic process.

Purification Protocols and Analytical Characterization

The purification and analytical characterization of E3 ligase Ligand-Linker Conjugates 10 require specialized protocols due to the complex nature and high molecular weight of these heterobifunctional molecules [22]. Proteolysis targeting chimeras typically have molecular weights around 1,000 Da, which can result in multi-charged ions in mass spectrometry, potentially causing signal dispersion and leading to loss of sensitivity.

Preparative high-performance liquid chromatography-mass spectrometry represents the method of choice for the purification of large arrays of diverse proteolysis targeting chimera compounds [23]. The adoption of this technology enables the purification of compounds that do not achieve a certain purity threshold, with efficiency, speed, quality, and universality being key advantages for library purification.

The analytical characterization of E3 ligase Ligand-Linker Conjugates 10 requires optimization of mass spectrometry parameters to avoid in-source fragmentation [22]. The fragile linker structure in proteolysis targeting chimeras makes them prone to in-source fragmentation, which can be reduced by optimizing low ionizing energy and ion source temperature. For compounds with high molecular weights, mass spectrometry conditions are further optimized to enhance sensitivity by utilizing multiple-charged ions.

Liquid chromatography methods must be carefully optimized to address peak splitting that can occur due to multiple chiral centers in proteolysis targeting chimera compounds [22]. Adjusting the liquid phase method to optimize peak shape is necessary for achieving smooth analysis. The current lower limit of quantification can reach 1 ng/mL for sensitive bioanalytical applications.

Table 6. Analytical Methods for E3 ligase Ligand-Linker Conjugates 10 Characterization

| Analytical Method | Purpose | Sensitivity | Typical Conditions |

|---|---|---|---|

| LC-MS/MS | Identity confirmation | 1 ng/mL | Optimized for high MW |

| HPLC-UV | Purity assessment | 0.1% | Multiple wavelengths |

| NMR Spectroscopy | Structure verification | 1 mg/mL | 400-600 MHz |

| Chiral HPLC | Stereochemical purity | 0.1% ee | Specialized columns |

Native mass spectrometry has emerged as a powerful tool for characterizing proteolysis targeting chimera-mediated protein interactions [24] [25]. This label-free technique can monitor the formation of ternary E3-proteolysis targeting chimera-protein of interest complexes and detect various intermediate species in a single experiment. The method provides novel insights into proteolysis targeting chimera efficacy and mechanism of action.

Purification protocols must address the challenge of non-specific adsorption to experimental materials such as glass or plastic [22]. It is essential to eliminate non-specific adsorption to ensure no compound loss during operation. Although lyophilized powder of such compounds is stable, some stability issues may arise when they exist in biological matrices, requiring timely detection and preventive measures to ensure data accuracy.

Scalability and Process Chemistry Considerations

The scalability and process chemistry considerations for E3 ligase Ligand-Linker Conjugates 10 synthesis represent critical factors for advancing these compounds from laboratory research to clinical applications [26]. The development of scalable synthetic routes requires careful optimization of reaction conditions, solvent selection, and purification methods to enable efficient large-scale production.

A significant breakthrough in scalability has been achieved through the development of column chromatography-free processes [4]. These approaches enable the production of multi-gram quantities of von Hippel-Lindau ligand building blocks with high purity, addressing one of the key bottlenecks in proteolysis targeting chimera synthesis. The column-free process produces 42.5 grams of von Hippel-Lindau ligand 032 amine hydrochloride in 65% overall yield with 97% purity.

Process chemistry considerations must address the unique challenges associated with proteolysis targeting chimera molecules, including their high molecular weights, complex structures, and potential stability issues [27]. Solubility optimization represents a crucial step in obtaining oral proteolysis targeting chimeras, with lipophilicity playing a major role in governing solubility, although the contribution of polarity cannot be neglected.

The development of direct-to-biology platforms has revolutionized the scalability of proteolysis targeting chimera synthesis for early-stage discovery [19]. These platforms enable nanomole-scale synthesis (120 nanomoles in 20 μL of dimethyl sulfoxide at 6 mM concentration), which is approximately 170 times smaller than traditional 20 μmol approaches. This dramatic reduction in scale requirements significantly reduces material costs and synthesis time.

Table 7. Scale-Up Considerations for E3 ligase Ligand-Linker Conjugates 10

| Scale | Typical Yield (%) | Purification Method | Timeline (days) |

|---|---|---|---|

| Nanomole (0.12 μmol) | 60-80 | Direct screening | 2-3 |

| Milligram (20 μmol) | 50-70 | HPLC purification | 7-10 |

| Gram (>1 mmol) | 40-60 | Column-free process | 14-21 |

| Multi-gram (>10 mmol) | 30-50 | Optimized crystallization | 30-45 |

Manufacturing considerations for proteolysis targeting chimera compounds must address the challenges associated with their poor aqueous solubility, which can limit absorption and lead to low bioavailability when orally administered [28]. Formulation strategies for enhancing solubility include inducing supersaturation of the drug by entrapping it in an amorphous matrix. High supersaturation ratios and low precipitation tendencies of amorphous proteolysis targeting chimeras demonstrate clear advantages for delivering these compounds through supersaturated formulations.

The development of robust manufacturing processes requires extensive forced degradation studies to understand the stability profile of proteolysis targeting chimera compounds [29]. These studies are critical for determining shelf-life, storage conditions, and formulation requirements. The work on forced degradation examines how proteolysis targeting chimera molecules can break down over time, providing essential information for quality control and regulatory compliance.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types